2-Amino-N-(2-fluoro-4-methylphenyl)propanamide

Chromatographic purity Procurement specification Quality control

2-Amino-N-(2-fluoro-4-methylphenyl)propanamide (CAS 1132804-53-5) is a racemic alanine amide derivative bearing a 2-fluoro-4-methylphenyl substituent on the amide nitrogen. The compound has the molecular formula C₁₀H₁₃FN₂O, a molecular weight of 196.22 g·mol⁻¹, and is supplied as a free base with certified purities reaching 98%.

Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
CAS No. 1132804-53-5
Cat. No. B3213999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(2-fluoro-4-methylphenyl)propanamide
CAS1132804-53-5
Molecular FormulaC10H13FN2O
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C(C)N)F
InChIInChI=1S/C10H13FN2O/c1-6-3-4-9(8(11)5-6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14)
InChIKeyXGYLFDYWWCUFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2-fluoro-4-methylphenyl)propanamide (CAS 1132804-53-5): Primary Structural and Physicochemical Profile


2-Amino-N-(2-fluoro-4-methylphenyl)propanamide (CAS 1132804-53-5) is a racemic alanine amide derivative bearing a 2-fluoro-4-methylphenyl substituent on the amide nitrogen . The compound has the molecular formula C₁₀H₁₃FN₂O, a molecular weight of 196.22 g·mol⁻¹, and is supplied as a free base with certified purities reaching 98% . Its computed topological polar surface area (TPSA) is 55.12 Ų and its calculated LogP is 1.42, placing it in a moderate lipophilicity range suitable for membrane permeability studies .

Why 2-Amino-N-(2-fluoro-4-methylphenyl)propanamide Cannot Be Replaced by Generic Fluoro-Methylphenyl Propanamide Isomers


Within the fluoro-methylphenyl propanamide family, subtle changes in regiochemistry or amine position produce substantial shifts in key drug-likeness parameters. The target 2-amino-2'-fluoro-4'-methyl isomer (CAS 1132804-53-5) displays a calculated LogP of 1.42 and a TPSA of 55.12 Ų . In contrast, the 3-amino regioisomer (CAS 1039837-59-6) has a LogP of 2.77 and a larger polar surface area of 58.61 Ų —a difference of 1.35 log units and 3.49 Ų that alters predicted membrane permeability and oral absorption classification. Furthermore, the racemic nature of the target compound distinguishes it from the separately available (S)-enantiomer (CAS 1217825-52-9), which may exhibit enantiomer-specific pharmacodynamics . These quantifiable physicochemical divergences mean that in silico models, in vitro permeability assays, and in vivo pharmacokinetic studies will not be interchangeable among these closely related substances.

Differentiation Evidence for 2-Amino-N-(2-fluoro-4-methylphenyl)propanamide Against Structural Analogs


Purity and Vendor Reproducibility Comparison for the Free Base Form of 2-Amino-N-(2-fluoro-4-methylphenyl)propanamide

Among suppliers of the 2-Amino-N-(2-fluoro-4-methylphenyl)propanamide free base, the highest certified purity is 98% (HPLC) offered by Leyan , compared to the 95% specification provided by Fluorochem . The 3-percentage-point purity advantage is relevant for applications requiring minimal unknown impurities, such as analytical reference standards or sensitive biological assays.

Chromatographic purity Procurement specification Quality control

LogP Differentiation Between 2-Amino and 3-Amino Regioisomers of N-(2-fluoro-4-methylphenyl)propanamide

The target 2-amino alanine amide exhibits a calculated LogP of 1.42 , whereas the 3-amino (β-alanine) regioisomer (CAS 1039837-59-6) has a calculated LogP of 2.77 . This 1.35 log unit difference corresponds to an approximately 22-fold higher predicted octanol-water partition coefficient for the 3-amino isomer, indicating substantially greater lipophilicity.

Lipophilicity ADME prediction Regioisomer comparison

Topological Polar Surface Area (TPSA) Contrast Between 2-Amino and 3-Amino Substitution Patterns

The target compound has a TPSA of 55.12 Ų , while the 3-amino regioisomer exhibits a higher PSA of 58.61 Ų . The 3.49 Ų difference, though modest, shifts the 3-amino isomer closer to the 60 Ų threshold commonly associated with reduced passive blood-brain barrier (BBB) penetration.

TPSA BBB permeability Oral absorption prediction

Chiral Composition: Racemic Mixture vs. Commercially Available (S)-Enantiomer

The target compound (CAS 1132804-53-5) is supplied as the racemic mixture, while the (S)-enantiomer (CAS 1217825-52-9) is separately available from vendors such as MolCore and Chemenu. In the broader class of 2-amino-N-arylpropanamides, enantiomeric configuration is known to dictate binding affinity at aminergic receptors and transporters, a phenomenon documented for structurally related α-amino amides . Although no direct enantiomer-specific potency data are published for this exact scaffold, the general principle that stereochemistry governs pharmacodynamic activity obligates explicit chiral specification for reproducible research.

Chiral purity Enantiomer-specific activity Stereochemistry

Free Base vs. Hydrochloride Salt Form: Molecular Weight and Solubility Differentiation

The free base (CAS 1132804-53-5) has a molecular weight of 196.22 g·mol⁻¹, while the hydrochloride salt (CAS 1214702-91-6) has a molecular weight of 232.68 g·mol⁻¹—an increase of 36.46 g·mol⁻¹ attributable to HCl addition . Salt formation is a standard strategy to enhance aqueous solubility of weakly basic amines; the hydrochloride form is expected to exhibit significantly higher water solubility than the free base, although experimental solubility data are not publicly available.

Salt form Aqueous solubility Formulation

Procurement-Driven Application Scenarios for 2-Amino-N-(2-fluoro-4-methylphenyl)propanamide


Analytical Reference Standard and Quality Control Material

With a certified purity of 98% (Leyan) , this compound is suitable as a primary reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency verification in synthetic chemistry workflows. Its defined LogP (1.42) and TPSA (55.12 Ų) provide reliable chromatographic retention time predictions.

Regioisomer-Specific ADME Profiling

The 2-amino regioisomer's LogP of 1.42 and TPSA of 55.12 Ų differentiate it from the 3-amino isomer (LogP 2.77; PSA 58.61 Ų) , making it the preferred candidate for in vitro permeability assays (e.g., PAMPA, Caco-2) designed to probe the impact of amine position on membrane transport.

Chiral Separation and Enantiomer-Specific Pharmacology

As the racemic mixture, this compound serves as the starting material for chiral chromatography method development and as a reference for enantiomeric excess determination when comparing against the (S)-enantiomer (CAS 1217825-52-9) . It is essential for laboratories investigating stereochemistry-dependent biological activity.

Salt Form Selection and Pre-Formulation Studies

The free base form (MW 196.22) can be directly compared against the hydrochloride salt (CAS 1214702-91-6; MW 232.68) in solubility screens, dissolution testing, and solid-state characterization to guide early formulation decisions for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 2-Amino-N-(2-fluoro-4-methylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.